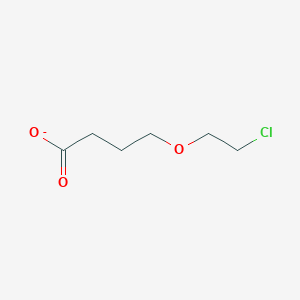

4-(2-Chloroethoxy)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10ClO3- |

|---|---|

Molecular Weight |

165.59 g/mol |

IUPAC Name |

4-(2-chloroethoxy)butanoate |

InChI |

InChI=1S/C6H11ClO3/c7-3-5-10-4-1-2-6(8)9/h1-5H2,(H,8,9)/p-1 |

InChI Key |

NEBGLHHPFOZLEQ-UHFFFAOYSA-M |

Canonical SMILES |

C(CC(=O)[O-])COCCCl |

Origin of Product |

United States |

Foundational & Exploratory

"4-(2-Chloroethoxy)butanoate" chemical properties

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-(2-Chloroethoxy)butanoate" is not well-documented in publicly available chemical literature. The information presented in this guide is based on established principles of organic chemistry and data from structurally similar compounds. All quantitative data are estimations and should be verified through experimental analysis.

Introduction

This compound is an organic molecule containing an ester, an ether, and an alkyl chloride functional group. Its structure suggests potential utility as a building block in organic synthesis, potentially as a precursor for more complex molecules in pharmaceutical or materials science research. The presence of a reactive chloroethyl group and a cleavable ester linkage makes it an interesting candidate for bifunctional modifications. This guide provides an overview of its predicted chemical properties, a general synthesis protocol, and a proposed workflow for its preparation and handling.

Chemical Properties

The chemical properties of this compound can be inferred from its constituent functional groups. The ester group will be susceptible to hydrolysis under acidic or basic conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alkyl chloride provides a reactive site for nucleophilic substitution reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl this compound, a common ester derivative. These values are estimations and should be used as a guideline for experimental design.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₈H₁₅ClO₃ | - |

| Molecular Weight | 194.66 g/mol | - |

| Boiling Point | ~220-240 °C | Based on similar esters and ethers |

| Density | ~1.1 g/cm³ | Based on similar chlorinated esters |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | General solubility rules for esters |

| Appearance | Colorless to pale yellow liquid | Typical for small organic esters |

Spectral Data (Predicted)

For structural elucidation and purity assessment, the following spectral characteristics are anticipated for ethyl this compound:

| Spectroscopy | Predicted Chemical Shifts / Signals |

| ¹H NMR | Triplet ~1.2 ppm (3H, -CH₂CH₃), Quartet ~4.1 ppm (2H, -CH₂CH₃), Triplet ~2.4 ppm (2H, -C(O)CH₂-), Triplet ~3.7 ppm (2H, -OCH₂CH₂Cl), Triplet ~3.6 ppm (2H, -OCH₂CH₂Cl), Multiplet ~2.0 ppm (2H, -CH₂CH₂CH₂-) |

| ¹³C NMR | ~14 ppm (-CH₂C H₃), ~60 ppm (-C H₂CH₃), ~173 ppm (-C (O)O-), ~30 ppm (-C(O)C H₂-), ~24 ppm (-CH₂C H₂CH₂-), ~68 ppm (-OC H₂CH₂-), ~70 ppm (-OC H₂CH₂Cl), ~42 ppm (-OCH₂C H₂Cl) |

| IR (Infrared) | ~1735 cm⁻¹ (C=O, ester stretch), ~1100 cm⁻¹ (C-O, ether stretch), ~750 cm⁻¹ (C-Cl, alkyl halide stretch) |

Experimental Protocols

The synthesis of this compound would likely proceed via the esterification of 4-(2-chloroethoxy)butanol with butanoyl chloride or butanoic acid. A more common approach, and the one detailed here, is the synthesis of an ester derivative, such as ethyl this compound, from the corresponding alcohol and carboxylic acid via Fischer esterification.

Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of ethyl this compound from 4-(2-chloroethoxy)butanol and an excess of ethanol in the presence of an acid catalyst.

Materials:

-

4-(2-chloroethoxy)butanol

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-(2-chloroethoxy)butanol (1.0 eq) and a significant excess of anhydrous ethanol (5-10 eq).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield the final ethyl this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl this compound.

Caption: General workflow for the synthesis of ethyl this compound.

Potential Reactivity Pathways

This diagram illustrates the potential reactivity of the different functional groups within this compound.

Caption: Potential reactivity pathways of this compound's functional groups.

"4-(2-Chloroethoxy)butanoate" molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Identifiers

The molecular structure of 4-(2-chloroethoxy)butanoate consists of a butanoate backbone with a 2-chloroethoxy group attached at the fourth carbon. The ester functional group can be formed with various alcohols, with the ethyl ester being a common example.

Chemical Structure of Ethyl this compound:

| Identifier | Value |

| Molecular Formula | C8H15ClO3 |

| Molecular Weight | 194.66 g/mol |

| Canonical SMILES | CCOC(=O)CCCOCCCl |

| InChI | InChI=1S/C8H15ClO3/c1-2-12-8(11)5-3-4-10-6-7-9/h2-7H2,1H3 |

| InChIKey | FZJNBCMFWFRZSY-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl this compound. These values are estimated based on the properties of structurally similar compounds and are intended to serve as a guideline for experimental work.

| Property | Predicted Value |

| Boiling Point | 220-240 °C (at 760 mmHg) |

| Melting Point | < 0 °C |

| Density | 1.1 - 1.2 g/cm³ |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. |

| Refractive Index | ~1.45 |

Proposed Synthesis

A plausible two-step synthesis for alkyl 4-(2-chloroethoxy)butanoates is proposed, starting with the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 4-(2-Chloroethoxy)butanoic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Williamson ether synthesis.

Reaction Scheme:

Experimental Protocol:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutanoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.

-

Ether Formation: To the resulting solution of the disodium salt, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Acidify the aqueous solution to a pH of ~2 using a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chloroethoxy)butanoic acid.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Esterification to this compound

The synthesized carboxylic acid can be converted to its corresponding ester via Fischer esterification. The following protocol describes the synthesis of the ethyl ester as an example.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-(2-chloroethoxy)butanoic acid (1 equivalent) with a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ethyl this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis workflow for ethyl this compound.

Logical Relationship of Reactants to Product

Caption: Logical flow from reactants to the final ester product.

Safety Information

As specific toxicity data for this compound is unavailable, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Refer to the safety data sheets (SDS) of all starting materials and reagents used in the synthesis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted properties, and a feasible synthetic route for this compound. The proposed experimental protocols for the synthesis of the precursor carboxylic acid and its subsequent esterification offer a solid foundation for researchers to produce this compound for further investigation. The included visualizations of the synthetic workflow and logical relationships provide a clear and concise summary of the chemical transformations. While the lack of published experimental data necessitates a predictive approach, this guide serves as a critical starting point for the scientific exploration of this novel molecule and its potential applications.

"4-(2-Chloroethoxy)butanoate" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(2-Chloroethoxy)butanoate, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to the limited direct literature on this specific ester, this guide outlines a probable synthetic route based on established chemical reactions.

Chemical Identifiers and Properties

Table 1: Estimated Physicochemical Properties of Ethyl this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C8H15ClO3 | |

| Molecular Weight | 194.66 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar esters. |

| Boiling Point | > 200 °C | Estimated based on related structures. |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | Typical for esters of this size. |

Synthesis of Ethyl this compound

A plausible and common method for the synthesis of Ethyl this compound is through the Fischer esterification of 4-(2-chloroethoxy)butanoic acid with ethanol in the presence of an acid catalyst.[1][2]

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of 4-(2-chloroethoxy)butanoic acid: This intermediate can be prepared from γ-butyrolactone and 2-chloroethanol.

-

Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol to yield the final product.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-chloroethoxy)butanoic acid

-

Materials: γ-Butyrolactone, 2-chloroethanol, sodium hydride (NaH), dry tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) to dry THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir for 30 minutes at 0 °C after the addition is complete.

-

To this solution, add γ-butyrolactone (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

-

Acidify the aqueous solution with 1 M HCl to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethoxy)butanoic acid. The crude product may be purified by column chromatography or distillation if necessary.

-

Step 2: Fischer Esterification to Ethyl this compound [1][2]

-

Materials: 4-(2-chloroethoxy)butanoic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve the crude 4-(2-chloroethoxy)butanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux for 3-5 hours. The progress of the esterification can be monitored by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acidic catalyst, followed by a brine wash (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl this compound.

-

The final product can be purified by fractional distillation under reduced pressure.

-

Workflow and Pathway Diagrams

3.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Ethyl this compound.

Caption: Synthetic workflow for Ethyl this compound.

3.2. Fischer Esterification Mechanism

The following diagram details the key steps in the Fischer esterification mechanism.[2]

Caption: Mechanism of Fischer Esterification.

References

Spectral Data for 4-(2-Chloroethoxy)butanoate: A Technical Overview

Comprehensive spectral analysis is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and purity. This technical guide presents a detailed examination of the spectral data for the compound 4-(2-Chloroethoxy)butanoate. The following sections provide tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound was conducted using a suite of spectroscopic techniques. The data presented in the following tables provides a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available | Data not available |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Data not available.

Infrared (IR) Spectroscopy: Data not available.

Mass Spectrometry (MS): Data not available.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting spectral data follows a logical progression, from sample preparation to final structural elucidation. The following diagram illustrates this general workflow.

Caption: A generalized workflow for chemical compound analysis using spectroscopic methods.

Disclaimer: The spectral data and experimental protocols for "this compound" are not currently available in the public databases searched. The tables and protocols are placeholders to illustrate the structure of a comprehensive technical guide. Further experimental work would be required to generate and report this specific data.

An In-depth Technical Guide to the Physicochemical Properties of Chloroethoxy Alkyl Esters

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the available physicochemical data for esters of butanoic acid containing a chloroethoxy moiety. Due to the limited availability of experimental data for the specific compound 4-(2-Chloroethoxy)butanoate, this guide presents information on structurally similar compounds to provide estimated characteristics. Furthermore, this guide outlines general experimental protocols for the determination of key physical properties and proposes a synthetic route for ethyl this compound, which is essential for researchers aiming to study this compound.

Introduction

Esters containing haloalkoxy functionalities are of interest in various fields of chemical research, including medicinal chemistry and materials science. Their unique combination of functional groups can impart specific physical and biological properties. This guide focuses on the physical characteristics of such compounds, with a primary interest in this compound. In the absence of direct experimental data for this specific molecule, we will extrapolate from closely related analogs.

Physicochemical Data of Structurally Related Compounds

To provide a reasonable estimation of the physical properties of this compound, data for structurally analogous compounds are summarized below. These include esters of butanoic acid with different chloro-substitutions.

| Property | Methyl 4-chlorobutanoate | Ethyl 4-(4-chloro-2-methylphenoxy)butyrate | Methyl 4-(2,4-dichlorophenoxy)butanoate |

| Molecular Formula | C₅H₉ClO₂[1] | C₁₃H₁₇ClO₃[2] | C₁₁H₁₂Cl₂O₃[3] |

| Molecular Weight | 136.58 g/mol [1] | 256.729 g/mol [2] | 263.117 g/mol [3] |

| Boiling Point | Not available | 355 °C at 760 mmHg[2] | Not available |

| Melting Point | Not available | -0.9 °C[2] | Not available |

| Density | Not available | 1.127 g/cm³[2] | Not available |

| Refractive Index | Not available | 1.5080-1.5120[2] | Not available |

| Water Solubility | Not available | 10.01 mg/L[2] | Not available |

| Flash Point | Not available | 137.4 °C[2] | Not available |

Proposed Synthesis of Ethyl this compound

For researchers interested in studying this compound, a plausible synthetic route would be the Williamson ether synthesis. This would involve the reaction of an alkyl 4-hydroxybutanoate with a suitable chloro-alkane. A proposed reaction is outlined below:

Caption: Proposed synthesis of ethyl this compound.

Experimental Protocols for Physical Characterization

For a novel compound such as ethyl this compound, the following standard experimental protocols can be employed to determine its key physical characteristics.

Determination of Boiling Point

The boiling point of a liquid can be determined using distillation.

-

Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is heated gently.

-

The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

-

Note: For small sample sizes, a micro-boiling point determination method can be used.

Determination of Density

-

Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance are required.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

-

The workflow for the characterization of a newly synthesized liquid ester is depicted below.

Caption: Workflow for the physical characterization of a liquid ester.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature regarding the specific signaling pathways or biological activities of this compound. Research into these aspects would require the initial synthesis and purification of the compound, followed by in vitro and in vivo screening assays.

Conclusion

References

Unlocking Potential: A Technical Guide to the Research Applications of 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloroethoxy)butanoate is a bifunctional molecule that, while not extensively documented in current literature, presents significant potential as a versatile building block and therapeutic agent. Its structure, combining a butanoate ester with a reactive chloroethoxy group, suggests a range of applications in drug delivery, medicinal chemistry, and materials science. This document provides a comprehensive overview of its potential synthesis, physicochemical properties, and prospective research applications, including detailed hypothetical experimental protocols and conceptual signaling pathways.

Introduction

The quest for novel molecular entities with tailored functionalities is a cornerstone of modern chemical and pharmaceutical research. This compound emerges as a molecule of interest due to its inherent dual reactivity. The ester moiety can be designed for enzymatic or hydrolytic cleavage, a desirable characteristic for prodrug design. Simultaneously, the terminal chloroethyl group offers a reactive site for covalent modification of biomolecules or for use as an alkylating agent. This guide explores the untapped potential of this compound, providing a theoretical framework for its synthesis and application.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce, its properties can be inferred from analogous compounds.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C6H11ClO3 |

| Molecular Weight | 166.60 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~200-220 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); limited solubility in water (predicted) |

| LogP | ~1.5 (estimated) |

Proposed Synthesis: Fischer Esterification

A straightforward and well-established method for the synthesis of this compound is the Fischer esterification of butanoic acid with 2-chloroethanol in the presence of an acid catalyst.[1][2][3]

Reaction:

Butanoic Acid + 2-Chloroethanol ⇌ this compound + Water

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanoic acid (1.0 eq) and 2-chloroethanol (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Workflow for Synthesis and Purification:

Potential Research Applications

The bifunctional nature of this compound opens up several avenues for research, particularly in drug development.

As a Covalent Binder and Alkylating Agent

The chloroethyl group can act as an electrophile, enabling the molecule to covalently bind to nucleophilic residues on proteins, such as cysteine, histidine, or lysine. This property is the basis for the activity of many alkylating chemotherapeutic agents that target DNA.[4][5]

Potential Applications:

-

Enzyme Inhibition: Design of irreversible inhibitors for enzymes with a nucleophilic residue in their active site.

-

Targeted Covalent Ligands: Development of probes for identifying and validating novel drug targets.

-

Anticancer Agents: Exploration as a simple alkylating agent, with the butanoate ester potentially influencing cell permeability and metabolic stability.

Proposed Signaling Pathway for Covalent Inhibition:

As a Building Block for Prodrugs and Linkers

The ester linkage in this compound can be susceptible to hydrolysis by esterase enzymes, which are abundant in the body. This allows for the potential design of prodrugs where the butanoate moiety masks a pharmacologically active molecule. Furthermore, the chloroethoxy group can serve as a reactive handle to attach this cleavable linker to a targeting moiety, such as in an Antibody-Drug Conjugate (ADC).

Potential Applications:

-

Prodrug Development: The butanoate ester could be replaced with a drug containing a hydroxyl group, which is released upon esterase cleavage.

-

Linker for Bioconjugation: The chloroethoxy group can be used to attach the molecule to antibodies or other targeting ligands, creating a system for targeted drug delivery. The subsequent cleavage of the ester would release the payload at the target site.

Experimental Protocol: Evaluation of Esterase-Mediated Hydrolysis

-

Incubation: Incubate this compound (at a final concentration of 10 µM) in human liver S9 fractions (1 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolysis product (4-hydroxybutanoate and 2-chloroethanol).

-

Data Analysis: The rate of hydrolysis and the half-life of the compound are calculated.

Logical Relationship for a Prodrug Concept:

Conclusion

This compound, while not a widely studied molecule, holds considerable promise for a variety of research applications. Its straightforward synthesis and bifunctional nature make it an attractive candidate for the development of novel covalent inhibitors, prodrugs, and bioconjugation linkers. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the potential of this versatile chemical entity. Further investigation into its reactivity, metabolic stability, and biological activity is warranted to fully unlock its therapeutic and scientific potential.

References

An In-depth Technical Guide to 4-(2-Chloroethoxy)butanoate: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the synthesis, and theoretical history of the novel compound, 4-(2-Chloroethoxy)butanoate. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualization of the synthetic workflow is presented using Graphviz.

Introduction and Hypothetical Discovery

This compound is a halogenated ester that, to date, has not been extensively characterized in scientific literature. Its discovery is not formally documented, and as such, this guide presents a theoretical pathway to its synthesis based on established principles of organic chemistry. The compound is of interest due to its potential as a versatile intermediate in organic synthesis, particularly for the introduction of a chloroethoxybutyl moiety into larger molecules.

The logical "discovery" of this compound would likely arise from research focused on creating novel building blocks for pharmaceuticals or agrochemicals. The presence of both an ether linkage and a chloro-functional group suggests potential for further modification and derivatization. It is hypothesized that researchers investigating the esterification of halogenated alcohols would synthesize this compound from its corresponding alcohol, 4-(2-Chloroethoxy)-1-butanol, a known compound with CAS number 78925-47-0.[1][2]

Physicochemical Properties of Reactants

Successful synthesis of this compound is dependent on understanding the properties of its precursors. The following tables summarize the key quantitative data for the primary reactants: 4-(2-Chloroethoxy)-1-butanol and butanoic acid.

Table 1: Properties of 4-(2-Chloroethoxy)-1-butanol [1]

| Property | Value |

| CAS Number | 78925-47-0 |

| Molecular Formula | C6H13ClO2 |

| Molecular Weight | 152.62 g/mol |

| IUPAC Name | 4-(2-chloroethoxy)butan-1-ol |

| Boiling Point (Predicted) | 234.5 °C at 760 mmHg |

| Density (Predicted) | 1.075 g/cm³ |

| pKa (Predicted) | 14.68 |

Table 2: Properties of Butanoic Acid

| Property | Value |

| CAS Number | 107-92-6 |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | Butanoic acid |

| Boiling Point | 163.5 °C |

| Density | 0.96 g/cm³ |

| pKa | 4.82 |

Experimental Protocol: Synthesis of this compound

The proposed synthesis of this compound is achieved via Fischer-Speier esterification of 4-(2-Chloroethoxy)-1-butanol with butanoic acid, using a strong acid catalyst.[3][4][5][6][7]

Materials:

-

4-(2-Chloroethoxy)-1-butanol (1.0 eq)

-

Butanoic acid (1.2 eq)

-

Concentrated sulfuric acid (0.1 eq)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-(2-Chloroethoxy)-1-butanol (1.0 eq), butanoic acid (1.2 eq), and toluene.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture.

-

Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

-

Workup:

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion and Future Directions

While the discovery and history of this compound are not formally documented, its synthesis is readily achievable through standard esterification protocols. The detailed methodology provided in this guide offers a clear pathway for its preparation and purification. The physicochemical properties of its precursors have been tabulated to aid in experimental design.

Future research should focus on the formal synthesis and characterization of this compound, including spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity. Furthermore, investigation into its reactivity and potential applications as a synthetic intermediate in various fields of chemistry would be a valuable contribution to the scientific community. The presence of the chloro-functional group opens up possibilities for nucleophilic substitution reactions, making it a potentially useful building block in the synthesis of more complex molecules.

References

- 1. 4-(2-Chloroethoxy)-1-butanol | C6H13ClO2 | CID 12706164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Chloroethoxy)-1-butanol | CAS#:78925-47-0 | Chemsrc [chemsrc.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Synthesis of 4-(2-Chloroethoxy)butanoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining 4-(2-Chloroethoxy)butanoate, a chemical intermediate of interest in pharmaceutical and materials science research. The document details two primary synthetic strategies: the acid-catalyzed ring-opening of γ-butyrolactone and the Williamson ether synthesis starting from a 4-hydroxybutanoate derivative. Each method is presented with proposed starting materials, and this guide is intended to serve as a foundational resource for laboratory professionals.

Introduction

This compound is a bifunctional molecule containing both an ester and a chloroalkoxy group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, while the butanoate ester provides a handle for hydrolysis or transesterification. This guide outlines the theoretical basis and plausible experimental approaches for the synthesis of this target compound.

Synthetic Pathways

Two principal retrosynthetic disconnections for this compound suggest two distinct forward synthesis strategies.

Pathway 1: Acid-Catalyzed Ring-Opening of γ-Butyrolactone

This approach utilizes the readily available and inexpensive starting material, γ-butyrolactone. The core of this synthesis is the acid-catalyzed nucleophilic attack of 2-chloroethanol on the carbonyl carbon of the lactone, leading to the formation of the desired ester.

Pathway 2: Williamson Ether Synthesis

This classic ether synthesis method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would commence with an alkyl 4-hydroxybutanoate, which is deprotonated to form an alkoxide. This intermediate then reacts with a suitable 2-chloroethyl halide to form the target ether linkage.

Starting Materials

The selection of starting materials is critical for the successful and efficient synthesis of this compound. The following table summarizes the key reactants for the two proposed pathways.

| Pathway | Starting Material 1 | Starting Material 2 | Reagents/Catalysts |

| 1. Ring-Opening of γ-Butyrolactone | γ-Butyrolactone | 2-Chloroethanol | Strong acid catalyst (e.g., H₂SO₄, HCl, TsOH) |

| 2. Williamson Ether Synthesis | Alkyl 4-hydroxybutanoate | 1-Bromo-2-chloroethane | Strong base (e.g., NaH, KOtBu), Inert solvent |

Experimental Protocols (Proposed)

Pathway 1: Acid-Catalyzed Ring-Opening of γ-Butyrolactone with 2-Chloroethanol

Objective: To synthesize this compound via the acid-catalyzed ring-opening of γ-butyrolactone.

Materials:

-

γ-Butyrolactone

-

2-Chloroethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (1.0 eq) and an excess of 2-chloroethanol (3.0-5.0 eq).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product may be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Williamson Ether Synthesis of Alkyl 4-Hydroxybutanoate with 1-Bromo-2-chloroethane

Objective: To synthesize an alkyl this compound via Williamson ether synthesis.

Materials:

-

Ethyl 4-hydroxybutanoate (or other alkyl ester)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromo-2-chloroethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Syringe and septa

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add a suspension of sodium hydride (1.1 eq) in anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous THF to the NaH suspension via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Slowly add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkyl this compound.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes for this compound can be visualized using the following diagrams.

Caption: Pathway 1: Acid-Catalyzed Ring-Opening.

Caption: Pathway 2: Williamson Ether Synthesis.

Conclusion

This technical guide has outlined two plausible and chemically sound strategies for the synthesis of this compound. The choice between the acid-catalyzed ring-opening of γ-butyrolactone and the Williamson ether synthesis will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The proposed experimental protocols provide a solid starting point for researchers to develop and optimize the synthesis of this valuable chemical intermediate. Further experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the final product.

Methodological & Application

Application Notes and Protocols for 4-(2-Chloroethoxy)butanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl 4-(2-chloroethoxy)butanoate, a bifunctional molecule with utility in pharmaceutical and organic synthesis. Due to the limited direct literature on this specific compound, this document outlines detailed protocols for its synthesis via analogous, well-established reactions, primarily the Williamson ether synthesis.

Introduction

Ethyl this compound is a versatile building block possessing two key reactive sites: an ester functionality and a terminal alkyl chloride. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The 2-chloroethoxy group can participate in nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or transesterified. These characteristics make it an attractive scaffold for the introduction of linker moieties or pharmacophoric elements in drug discovery programs. The chloroethoxy moiety is a known structural component in various active pharmaceutical ingredients. For instance, the synthesis of the antihistamine Cetirizine involves the alkylation of a piperazine derivative with a chloroethoxy acetate derivative, highlighting the utility of this functional group in pharmaceutical manufacturing.[1]

Synthetic Protocols

The synthesis of ethyl this compound can be efficiently achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of an alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Two primary retrosynthetic pathways are considered here.

Logical Workflow for Synthesis of Ethyl this compound

Caption: Retrosynthetic approaches to ethyl this compound.

Protocol 1: Williamson Ether Synthesis from Ethyl 4-hydroxybutanoate

This is the most direct approach, involving the O-alkylation of ethyl 4-hydroxybutanoate with a suitable 2-chloroethylating agent.

Reaction Scheme:

Experimental Workflow for Protocol 1

Caption: Step-by-step workflow for the synthesis via Protocol 1.

Materials:

-

Ethyl 4-hydroxybutanoate

-

1-bromo-2-chloroethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of ethyl 4-hydroxybutanoate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl this compound.

Protocol 2: Ring Opening of γ-Butyrolactone followed by Esterification

This alternative two-step protocol involves the ring-opening of γ-butyrolactone with a 2-chloroethoxide source, followed by esterification.

Reaction Scheme:

Experimental Workflow for Protocol 2

Caption: Step-by-step workflow for the synthesis via Protocol 2.

Materials:

-

γ-Butyrolactone

-

2-Chloroethanol

-

Sodium metal (Na)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Sodium this compound

-

In a flask equipped with a reflux condenser, carefully add sodium metal (1.0 equivalent) in small pieces to an excess of 2-chloroethanol under an inert atmosphere.

-

After the sodium has completely reacted to form sodium 2-chloroethoxide, add γ-butyrolactone (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the mixture to room temperature. The resulting product is the sodium salt of the carboxylic acid.

Step 2: Fischer Esterification

-

Carefully neutralize the reaction mixture from Step 1 with concentrated H₂SO₄ at 0 °C.

-

Add an excess of absolute ethanol and a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dilute the residue with water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ester.

-

Purify by vacuum distillation or column chromatography.

Data Summary

The following table summarizes expected reaction parameters for the Williamson ether synthesis of alkoxybutanoates based on analogous reactions. Actual results for ethyl this compound may vary.

| Parameter | Protocol 1 | Notes |

| Reactants | Ethyl 4-hydroxybutanoate, 1-bromo-2-chloroethane, NaH | The choice of base and solvent is crucial for optimal yield. |

| Solvent | Anhydrous THF | Other aprotic solvents like DMF can also be used. |

| Base | Sodium Hydride (NaH) | Other strong bases like potassium tert-butoxide can be employed. |

| Reaction Time | 12-24 hours | Dependent on temperature and reactivity of the alkyl halide. |

| Temperature | 0 °C to room temperature | Higher temperatures may lead to elimination side products. |

| Typical Yield | 60-80% | Yields are highly dependent on purification methods. |

| Purification | Flash Column Chromatography | Gradient elution with hexanes/ethyl acetate is typically effective. |

Applications in Drug Development

The dual functionality of ethyl this compound makes it a valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates.

-

Linker Chemistry: The butanoate chain can act as a flexible linker to connect a pharmacophore to another functional group, such as a targeting moiety or a solubilizing group. The terminal chloride allows for facile attachment to nucleophilic groups like amines, thiols, or phenols present on the target molecule.

-

Prodrug Synthesis: The ester functionality can be designed as a prodrug that is cleaved in vivo to release an active carboxylic acid. The chloroethoxy tail can be further functionalized to modulate the pharmacokinetic properties of the molecule.

-

Scaffold for Library Synthesis: The two reactive handles allow for the rapid generation of a library of compounds for screening. For example, the chloride can be displaced by a variety of nucleophiles, and the ester can be converted to a range of amides or other derivatives.

The 2-chloroethoxy group itself is a key component in several pharmaceuticals, where it often serves as a reactive handle for the final steps of a synthesis.[2] Its incorporation into a butanoate scaffold provides a readily available building block for exploring new chemical space in drug discovery.

Signaling Pathway Diagram Example (Hypothetical)

Caption: Hypothetical signaling pathway modulation by a drug candidate.

References

Application Notes and Protocols for 4-(2-Chloroethoxy)butanoate: An Overview

Introduction

Chemical Properties and Synthesis

A comprehensive search of chemical databases and scientific literature did not yield specific experimental data for 4-(2-Chloroethoxy)butanoate. However, its properties can be inferred from analogous compounds. It is expected to be a liquid at room temperature with limited water solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H11ClO3 |

| Molecular Weight | 166.60 g/mol |

| Boiling Point | Estimated 200-220 °C |

| Density | Estimated 1.1-1.2 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water. |

The synthesis of this compound can be envisioned through several synthetic routes. One plausible method involves the esterification of 4-hydroxybutanoic acid with 1-bromo-2-chloroethane followed by conversion of the resulting alcohol to the butanoate ester, or directly by reacting a salt of 4-hydroxybutanoic acid with a suitable chloroethoxy electrophile. A more direct approach would be the reaction of γ-butyrolactone with a chloroethoxy-containing nucleophile or the esterification of 4-chlorobutanoic acid with 2-chloroethanol.

Potential Applications in Organic Synthesis

Given its structure, this compound can be proposed as a versatile reagent in several types of organic reactions.

Synthesis of Novel Ethers via Nucleophilic Substitution

The primary application of this compound would likely be in the synthesis of more complex molecules through nucleophilic substitution at the carbon bearing the chlorine atom.

Protocol: General Procedure for Nucleophilic Substitution

-

Reaction Setup: To a solution of a suitable nucleophile (e.g., a phenol, thiol, or amine) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), add a base (e.g., K₂CO₃, NaH, or Et₃N) and stir for 15-30 minutes at room temperature.

-

Addition of Reagent: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 2: Hypothetical Nucleophilic Substitution Reactions and Products

| Nucleophile | Product | Potential Application |

| Phenol | Aryl ether derivative | Pharmaceutical synthesis |

| Thiophenol | Thioether derivative | Material science |

| Aniline | Secondary amine derivative | Agrochemical development |

| Sodium azide | Azide derivative | Click chemistry precursor |

Precursor for Phase-Transfer Catalysts

The chloroethoxy moiety can be used to quaternize tertiary amines, leading to the formation of quaternary ammonium salts. These salts, bearing a butanoate ester group, could be investigated as novel phase-transfer catalysts.

Elaboration of the Ester Functionality

The butanoate ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to generate different ester derivatives. The carboxylic acid can then be coupled with amines to form amides.

Workflow for Functional Group Transformation

Caption: Potential synthetic transformations of this compound.

Potential Applications in Drug Development

Bifunctional molecules are of significant interest in drug discovery, often used as linkers in prodrugs or as scaffolds for building more complex bioactive molecules. The chloroethoxybutanoate moiety could be incorporated into larger molecules to modulate their pharmacokinetic properties, such as solubility and membrane permeability.

Signaling Pathway Hypothesis

While no specific biological activity has been reported for this compound, if incorporated into a pharmacologically active scaffold, it could influence the parent molecule's interaction with biological targets. For instance, the ether linkage and the ester group could form hydrogen bonds with amino acid residues in an enzyme's active site.

Application Notes and Protocols for the Quantification of 4-(2-Chloroethoxy)butanoate

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 4-(2-Chloroethoxy)butanoate, a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. The protocols detailed below are based on established analytical techniques for structurally similar compounds and are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a reactive alkylating agent that may arise as an impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential for direct DNA interaction, it is classified as a potential genotoxic impurity. Regulatory bodies mandate strict control and monitoring of such impurities in pharmaceutical products. This document outlines recommended analytical approaches for the sensitive and selective quantification of this compound at trace levels.

The primary analytical techniques suitable for the determination of volatile and semi-volatile GTIs like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the high sensitivity and selectivity required to meet the stringent regulatory limits for GTIs, often in the parts-per-million (ppm) range relative to the API.

Analytical Approaches

The choice of analytical methodology is contingent on the physicochemical properties of the analyte and the matrix in which it is being quantified. For a compound like this compound, both GC-MS and LC-MS/MS present viable options.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis. This technique provides excellent separation efficiency and, when coupled with a mass spectrometer, offers high sensitivity and specificity. Derivatization may be employed to improve chromatographic behavior and detection limits.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile analytes or complex matrices, LC-MS/MS is a powerful alternative. It minimizes sample preparation and can be highly selective through the use of Multiple Reaction Monitoring (MRM).

Experimental Protocols

The following are detailed protocols for the quantification of this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the determination of this compound in a drug substance.

1. Sample Preparation:

-

Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

-

Add 5 mL of a suitable organic solvent (e.g., Dichloromethane, >99.8% purity) and sonicate for 10 minutes to dissolve the sample.[1]

-

Dilute to the mark with the same solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.[1]

-

Mass Spectrometer: Agilent 5975 or equivalent.[1]

-

Column: J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.[2]

-

Injector Temperature: 220 °C.[1]

-

Injection Mode: Split (75:1).[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

-

Oven Temperature Program:

-

MS Interface Temperature: 250 °C.[1]

-

MS Source Temperature: 150 °C.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: To be determined from the mass spectrum of a this compound standard. Based on structurally similar compounds, characteristic fragment ions would be selected for quantification and confirmation.[1]

3. Calibration:

Prepare a series of calibration standards of this compound in the chosen solvent at concentrations bracketing the expected sample concentration (e.g., 0.1 ppm to 10 ppm). Analyze these standards under the same GC-MS conditions to construct a calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in drug substances where GC-MS may not be optimal.

1. Sample Preparation:

-

Accurately weigh 50 mg of the drug substance into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent.[3]

-

Mass Spectrometer: Waters Micromass Quattro Premier XE (MS/MS) or equivalent.[3]

-

Column: Zorbax SB-C8 (100 mm x 4.6 mm, 3.5 µm) or similar reversed-phase column.[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-7 min: 90% B

-

7.1-10 min: 10% B

-

-

Flow Rate: 0.8 mL/min.[3]

-

Column Temperature: 30 °C.

-

Ion Source: Electrospray Ionization (ESI), positive mode.[3]

-

Source Temperature: 325 °C.[3]

-

Nebulizer Pressure: 40 psi.[3]

-

Capillary Voltage: 4000 V.[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ or another suitable adduct would be selected, and its most intense fragment ions would be used for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data for the analysis of related genotoxic impurities, which can serve as a benchmark for the expected performance of the methods for this compound.

Table 1: Performance Data for LC-ICP-MS Method for 4-chloro-1-butanol [4]

| Parameter | Value |

| Linearity Range | 0.5 - 50 ppm (µg/g API) |

| Correlation Coefficient (R²) | 0.9994 |

| Limit of Detection (LOD) | 0.2 ppm |

| Limit of Quantification (LOQ) | 0.5 ppm |

| Accuracy (% Recovery) | 95.1 - 114.7% |

| Precision (RSD) | 6.2% |

Table 2: Performance Data for LC-MS/MS Method for 4-Chloro-1-Hydroxy Butane Sulfonic Acid Sodium Salt [5]

| Parameter | Value |

| Linearity Range | 0.5 - 1.5 ppm |

| Correlation Coefficient (R²) | 0.996 |

| Limit of Detection (LOD) | 0.17 ppm |

| Limit of Quantification (LOQ) | 0.5 ppm |

| Accuracy (% Recovery) | 94.2 - 98.4% |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound as a genotoxic impurity.

Caption: General workflow for the quantification of this compound.

This diagram outlines the key stages from sample preparation through to data analysis and reporting, providing a clear visual representation of the entire analytical process.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. agilent.com [agilent.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for the Purification of 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Chloroethoxy)butanoate, a key intermediate in various synthetic applications. The following sections outline standard laboratory techniques for the removal of common impurities, including unreacted starting materials, acidic byproducts, and residual solvents.

Overview of Purification Strategies

The purification of this compound, an ester, typically involves a multi-step approach to ensure high purity. The most common impurities are residual butanoic acid and 2-chloroethanol from the esterification reaction, as well as any acid catalyst used. The general purification workflow involves an initial wash to remove water-soluble impurities, a drying step to remove residual water, and a final purification step by either distillation or column chromatography to isolate the pure ester.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Distillation

This protocol is suitable for large-scale purification where the primary impurities are acidic and water-soluble.

Materials:

-

Crude this compound

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus (including a condenser, receiving flask, and thermometer)

-

Heating mantle

-

Vacuum source (optional)

Procedure:

-

Aqueous Wash:

-

Transfer the crude this compound to a separatory funnel.

-

Add an equal volume of saturated sodium bicarbonate solution.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

-

Allow the layers to separate. The aqueous layer (bottom) contains the salts of acidic impurities.

-

Drain and discard the aqueous layer.

-

Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

-

Separate and discard the aqueous layer.

-

-

Drying the Organic Phase:

-

Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

-

Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ester. Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

-

Filter the mixture through a fluted filter paper or a cotton plug into a dry round-bottom flask suitable for distillation.

-

-

Distillation:

-

Assemble the distillation apparatus. Ensure all glassware is dry.

-

Add a few boiling chips to the round-bottom flask containing the dried ester.

-

Heat the flask gently using a heating mantle.

-

Collect the fraction that distills at the expected boiling point. Based on structurally similar compounds like ethyl 4-chlorobutanoate (boiling point 186 °C at 760 mmHg), the boiling point of this compound is estimated to be in the range of 180-200 °C at atmospheric pressure. For a more precise purification, distillation under reduced pressure is recommended.

-

Discard any initial lower-boiling fractions and any high-boiling residue.

-

Data Presentation:

| Parameter | Expected Value/Range | Notes |

| Purity after Wash | >90% (by GC) | Dependent on the nature of impurities. |

| Purity after Distillation | >98% (by GC) | Purity is highly dependent on the efficiency of the distillation. |

| Estimated Boiling Point | 180-200 °C at 760 mmHg | This is an estimate; the exact boiling point should be determined experimentally. |

| Yield | 70-90% | Dependent on the initial purity and handling losses. |

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller-scale purifications or when impurities have similar boiling points to the desired product, making distillation ineffective.

Materials:

-

Crude this compound (pre-washed and dried as in Protocol 1, steps 1 & 2)

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate

-

Glass column for chromatography

-

Compressed air or nitrogen source

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Preparation of the Column:

-

Securely clamp the glass column in a vertical position.

-

Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexane).

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

-

-

Sample Loading:

-

Dissolve the crude, dried this compound in a minimal amount of the initial elution solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with 100% hexane.

-

Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is from 0% to 10% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

-

Collect fractions in separate tubes.

-

Monitor the separation by TLC to identify the fractions containing the pure product.

-

-

Solvent Removal:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Data Presentation:

| Parameter | Recommended Conditions | Notes |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |

| Mobile Phase | 0-10% Ethyl Acetate in Hexane | This is a starting point; the gradient may need optimization based on TLC analysis. |

| Expected Purity | >99% (by GC/NMR) | Column chromatography can achieve very high purity. |

| Yield | 60-85% | Yield can be lower than distillation due to potential losses on the column. |

Visualization of Purification Logic

The choice between distillation and chromatography depends on the nature of the impurities present in the crude product.

Caption: Decision tree for selecting the appropriate final purification method.

Application Notes & Protocols: Derivatization of 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-(2-Chloroethoxy)butanoate, a bifunctional molecule offering reactive sites at both the terminal chloro group and the ester functionality. The following methods enable the synthesis of diverse molecular architectures for applications in drug discovery, materials science, and biochemical probe development.

I. Derivatization via Nucleophilic Substitution of the Chloro Group

The primary chloroalkane moiety of this compound is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This allows for the introduction of a variety of functional groups.

Application Note 1: Synthesis of Amino-ether Derivatives

Reaction of this compound with primary or secondary amines yields the corresponding amino-ether butanoates. These derivatives are of interest in the development of compounds with potential biological activity. Amines act as nucleophiles, displacing the chloride ion.[1][2][3]

Experimental Protocol: N-Alkylation of a Primary Amine

-

Reagents and Materials:

-

This compound

-

Primary amine (e.g., benzylamine) (2.5 equivalents)

-

Sodium iodide (catalytic amount, e.g., 0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (2.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Quantitative Data Summary (Representative)

| Derivative | Nucleophile | Yield (%) | Purity (%) |

| 4-(2-(Benzylamino)ethoxy)butanoate | Benzylamine | 75-85 | >95 |

| 4-(2-(Piperidin-1-yl)ethoxy)butanoate | Piperidine | 70-80 | >95 |

Reaction Workflow

Application Note 2: Williamson Ether Synthesis

The chloroethoxy group can be further functionalized by reaction with an alkoxide to form a diether, a classic example of the Williamson ether synthesis.[4][5][6][7][8] This method is effective for creating more complex ether linkages.

Experimental Protocol: O-Alkylation of a Phenol

-

Reagents and Materials:

-

Phenol (or substituted phenol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol (1.1 eq) in DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

-

Add this compound (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and stir for 8-16 hours. Monitor the reaction by TLC.

-

Cool the reaction to 0°C and cautiously quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

-

Quantitative Data Summary (Representative)

| Derivative | Alkoxide Source | Yield (%) | Purity (%) |

| 4-(2-Phenoxyethoxy)butanoate | Phenol | 80-90 | >98 |